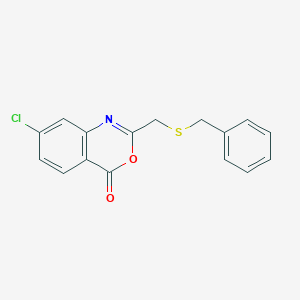![molecular formula C12H9N3O B303297 3-aminobenzo[g]quinoxalin-2(1H)-one](/img/structure/B303297.png)
3-aminobenzo[g]quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-aminobenzo[g]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a benzene ring and a quinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the transition metal-free C-3 functionalization, which has emerged as a sustainable protocol. This method involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization . Another approach is the direct functionalization with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the shift towards metal-free methodologies suggests a trend towards more environmentally benign synthetic routes, which could be scaled up for industrial applications.
化学反应分析
Types of Reactions
3-aminobenzo[g]quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidative coupling with arylaldehydes to form 3-acylated derivatives.
Reduction: Reduction reactions are less commonly reported but could involve the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidant.
Substitution: Di-tert-butyl peroxide (DTBP) is used as an alkoxyl radical mediator for hydrogen atom transfer.
Major Products
The major products formed from these reactions include 3-acylated quinoxalin-2-ones, alkylated derivatives, and various substituted quinoxalin-2-ones .
科学研究应用
3-aminobenzo[g]quinoxalin-2(1H)-one has robust applications in various fields:
作用机制
The mechanism of action of 3-aminobenzo[g]quinoxalin-2(1H)-one involves its interaction with molecular targets through its functional groups. . The pathways involved often include signal transduction pathways and enzyme inhibition.
相似化合物的比较
Similar Compounds
Quinoxalin-2-one: The parent compound, which lacks the amino group at the C-3 position.
Quinazolinone: Another heterocyclic compound with similar biological activities.
Benzoxazinone: Shares a similar fused ring structure but with different functional groups.
Uniqueness
3-aminobenzo[g]quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position, which allows for a wide range of chemical modifications and biological interactions. This makes it a versatile scaffold for drug development and other applications .
属性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
3-amino-1H-benzo[g]quinoxalin-2-one |
InChI |
InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16) |
InChI 键 |
GWHZWPHANZRJDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
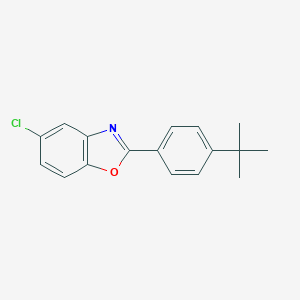
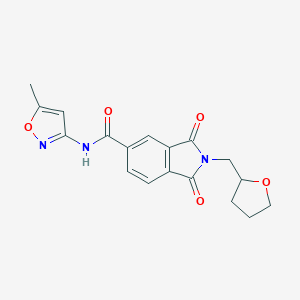
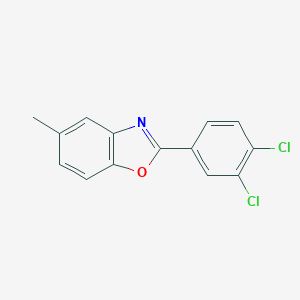
![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

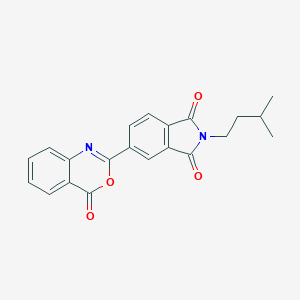
![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
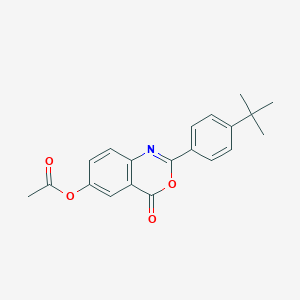
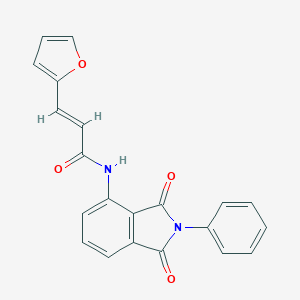
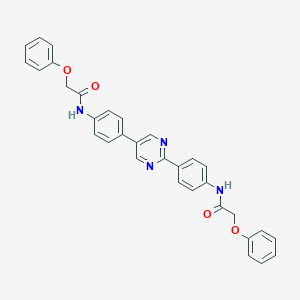
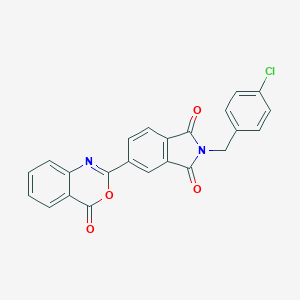
![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
